2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride
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Description
“2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride” is a chemical compound with the molecular formula C9H16N2 . It is also known by other names such as 1,5-Diazabicyclo [5.4.0]undec-5-ene, 1,5-Diaza (5,4,0)undec-5-ene, 1,5-Diazabicyclo [5.4.0]-5-undecene, DBU, 2,3,4,6,7,8,9,10-Octahydropyrimido (1,2-α)azepine, 2,3,4,6,7,8,9,10-Octahydropyrimido [1,2-a]azepine, 1,8-Diazabicyclo [5.4.0]undec-7-ene, Diazabicycloundecene .
Molecular Structure Analysis
The molecular structure of “2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a non-nucleophilic, sterically hindered, tertiary amine base in organic chemistry .
Mode of Action
It is reported to be superior to amine catalyst in Baylis-Hillman reaction , which suggests that it may act as a catalyst in certain chemical reactions.
Biochemical Pathways
It has been used as a reusable basic catalyst for regioselective acylations, a base for the deprotonation of phenols, and a scavenger of excess phenil in the synthesis of aryl ethers from phenols .
Result of Action
It has been used in the addition of dialkyl phosphites to a variety of carbonyl compounds, serving as a catalyst in the nitroaldol (henry) reaction, and as a scavenger of activated ester electrophiles .
Action Environment
40]undec-7-en-8-ium). Their NMR spectra and miscibility with water and organic solvents were studied .
properties
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrofluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.FH/c1-2-5-9-10-6-4-8-11(9)7-3-1;/h1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAPWMQJTDRZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dbo-HF |
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